molecular formula C13H17N3O B2898638 4-(1-methyl-1H-indol-3-yl)butanehydrazide CAS No. 866149-07-7

4-(1-methyl-1H-indol-3-yl)butanehydrazide

Cat. No.: B2898638
CAS No.: 866149-07-7
M. Wt: 231.299
InChI Key: QMARNJPHNKGNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1H-indol-3-yl)butanehydrazide is a chemical compound with the molecular formula C13H17N3O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-indol-3-yl)butanehydrazide typically involves the reaction of 4-(1H-indol-3-yl)butanoic acid with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-indol-3-yl)butanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-indol-3-yl)butanoic acid
  • Ethyl 4-(1H-indol-3-yl)butanoate
  • 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol

Uniqueness

4-(1-methyl-1H-indol-3-yl)butanehydrazide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable molecule for further research and development .

Properties

IUPAC Name

4-(1-methylindol-3-yl)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-9-10(5-4-8-13(17)15-14)11-6-2-3-7-12(11)16/h2-3,6-7,9H,4-5,8,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMARNJPHNKGNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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